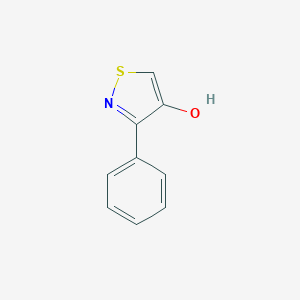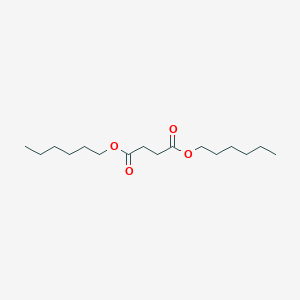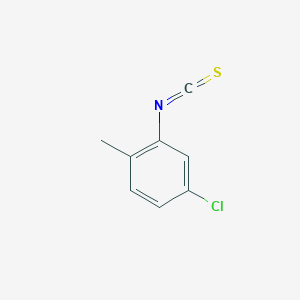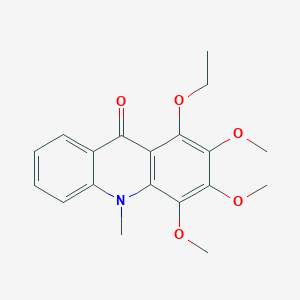![molecular formula C19H26O4 B091538 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone CAS No. 18780-93-3](/img/structure/B91538.png)
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone, also known as Hesperetin ketone, is a flavonoid derivative that has been studied for its potential applications in various scientific fields. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mechanism Of Action
The mechanism of action of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
Biochemical And Physiological Effects
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been demonstrated to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone in lab experiments is its potential to act as a lead compound for the development of new drugs and therapies. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone, including its potential applications in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and analogs of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone may lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone can be achieved through various methods, including the use of palladium-catalyzed coupling reactions, cyclization reactions, and oxidation reactions. One of the most commonly used methods involves the reaction of 1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone with ethyl chloroformate and triethylamine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
Scientific Research Applications
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone ketone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique chemical structure and potential biological activities make it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
18780-93-3 |
|---|---|
Product Name |
1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
Molecular Formula |
C19H26O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(5-methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone |
InChI |
InChI=1S/C19H26O4/c1-11(20)14-16-12(7-9-18(2,3)22-16)15(21-6)13-8-10-19(4,5)23-17(13)14/h7-10H2,1-6H3 |
InChI Key |
LZGSCKGIGYCNAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
Canonical SMILES |
CC(=O)C1=C2C(=C(C3=C1OC(CC3)(C)C)OC)CCC(O2)(C)C |
synonyms |
1-(3,4,7,8-Tetrahydro-5-methoxy-2,2,8,8-tetramethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-10-yl)ethanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



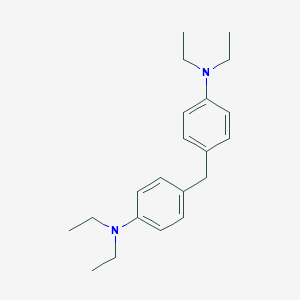

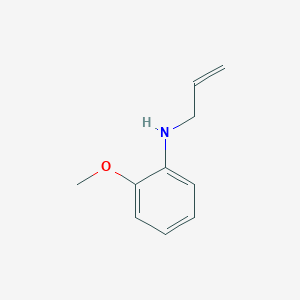
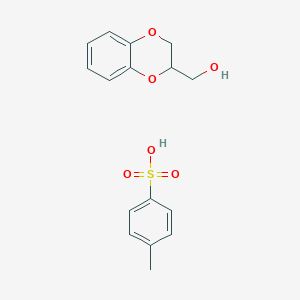
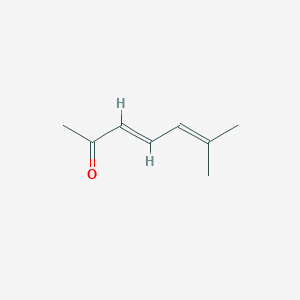
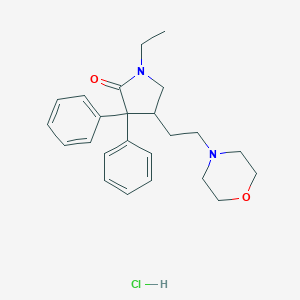
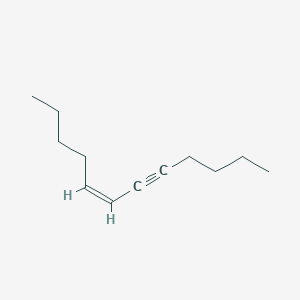

![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
